Trimethyl butane-1,1,2-tricarboxylate

Catalog No.
S14958179
CAS No.
89991-59-3
M.F
C10H16O6
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl butane-1,1,2-tricarboxylate

CAS Number

89991-59-3

Product Name

Trimethyl butane-1,1,2-tricarboxylate

IUPAC Name

trimethyl butane-1,1,2-tricarboxylate

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C10H16O6/c1-5-6(8(11)14-2)7(9(12)15-3)10(13)16-4/h6-7H,5H2,1-4H3

InChI Key

NEDJDAUJXYJLCE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)OC)C(=O)OC)C(=O)OC

Trimethyl butane-1,1,2-tricarboxylate undergoes several key chemical transformations:

  • Hydrolysis: The ester groups can be hydrolyzed to yield butane-1,1,2-tricarboxylic acid and methanol. This reaction typically occurs under acidic or basic conditions in the presence of water.
  • Transesterification: This reaction involves the exchange of the ester groups with other alcohols, resulting in different esters. Catalysts such as sodium methoxide or sulfuric acid are often used to facilitate this process.
  • Reduction: The carboxylate groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or borane under specific conditions .

Common Reagents and Conditions

  • Hydrolysis: Water in acidic or basic conditions.
  • Transesterification: Sodium methoxide or sulfuric acid as catalysts.
  • Reduction: Lithium aluminum hydride in anhydrous ether .

Synthetic Routes

Trimethyl butane-1,1,2-tricarboxylate can be synthesized through the esterification of butane-1,1,2-tricarboxylic acid with methanol. This reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion of the acid into the ester form.

Industrial Production Methods

In industrial contexts, similar esterification processes are employed but on a larger scale. Optimized reaction conditions are crucial for maximizing yield and purity. Continuous reactors and efficient separation techniques like distillation are commonly utilized to enhance production efficiency .

Trimethyl butane-1,1,2-tricarboxylate finds applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis and acts as an intermediate in producing more complex molecules.
  • Biology: Investigated for its potential roles in biochemical pathways and enzymatic reactions.
  • Medicine: Explored for drug delivery systems and as a precursor for pharmaceutical compounds.
  • Industry: Used in manufacturing polymers, resins, and plasticizers .

Several compounds share structural similarities with trimethyl butane-1,1,2-tricarboxylate:

Compound NameStructure TypeUnique Features
Trimethyl benzene-1,2,4-tricarboxylateTricarboxylate ester with benzeneContains a benzene ring instead of a butane backbone
Trimethyl propane-1,2,3-tricarboxylateTricarboxylate ester with propaneFeatures a propane backbone
Tetramethyl ethane-1,1,2,2-tetracarboxylateTetracarboxylate esterContains four ester groups; provides multiple reactive sites
Dimethyl succinateDicarboxylate esterContains two ester groups; simpler structure

Uniqueness

Trimethyl butane-1,1,2-tricarboxylate is unique due to its specific butane backbone that imparts distinct physical and chemical properties compared to its benzene and propane counterparts. This uniqueness makes it suitable for specialized applications where other tricarboxylate esters may not be as effective .

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Exact Mass

232.09468823 g/mol

Monoisotopic Mass

232.09468823 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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